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2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine - 124489-20-9

2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine

Catalog Number: EVT-275863
CAS Number: 124489-20-9
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PhIP (GLXC-04348) metabolite
N-hydroxy-PhIP is an imidazopyridine that is 1H--imidazo[4,5-b]pyridine which is substituted at positions 1, 2, and 6 by methyl, hydoxyamino, and phenyl groups, respectively. The active metabolite of the dietary carcinogen PhIP. It has a role as a carcinogenic agent, a mutagen, a genotoxin, a human xenobiotic metabolite, a mouse metabolite, a rat metabolite and a neurotoxin. It is an imidazopyridine and a hydroxylamine. It derives from a PhIP.
Source and Classification

The compound is formed during the metabolism of PhIP, which is produced when meats are cooked at high temperatures. PhIP itself has been identified as a mutagenic and carcinogenic agent, with 2-hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine being one of its active metabolites that contribute to its genotoxic effects . The classification of this compound falls under the category of dietary carcinogens due to its potential to form DNA adducts that can lead to mutations.

Synthesis Analysis

Methods of Synthesis

The synthesis of 2-hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine occurs through the metabolic activation of PhIP. This process involves several key steps:

  1. Phase I Metabolism: The initial step involves the hydroxylation of PhIP by cytochrome P450 enzymes, particularly CYP1A2. This enzymatic reaction converts PhIP into N-hydroxy-PhIP.
  2. Phase II Metabolism: Following hydroxylation, N-hydroxy-PhIP undergoes further modifications, including esterification reactions that generate reactive intermediates capable of forming DNA adducts. These intermediates can bind to cellular macromolecules and are crucial for the mutagenic activity associated with PhIP .

Technical Parameters

The synthesis typically requires specific conditions such as controlled temperatures and pH levels to optimize enzyme activity and product yield. For example, incubating N-hydroxy-PhIP with acetyl coenzyme A and deoxyguanosine in a buffered solution promotes the formation of DNA adducts .

Molecular Structure Analysis

Structural Characteristics

The molecular structure of 2-hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine can be described as follows:

  • Molecular Formula: C13H12N4O
  • Molecular Weight: Approximately 224.26 g/mol
  • Structural Features: The compound features an imidazo[4,5-b]pyridine ring system with a hydroxylamine functional group at the second position. The presence of a methyl group at position one and a phenyl group at position six contributes to its unique chemical properties.

Relevant Data

Spectroscopic data including ultraviolet-visible spectroscopy and nuclear magnetic resonance have been utilized to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Reaction Pathways

The chemical reactions involving 2-hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine primarily focus on its capacity to form DNA adducts:

  1. Formation of DNA Adducts: The compound reacts with nucleophilic sites on DNA, particularly at the N^2 position of deoxyguanosine. This reaction leads to the formation of various adducts such as N^2-(deoxyguanosin-8-yl)-PhIP.
  2. Degradation Pathways: Additionally, 2-hydroxyamino derivatives can degrade into other products like 5-hydroxy-PhIP under certain conditions, which may also possess biological activity .

Technical Details

These reactions are influenced by factors such as pH, temperature, and the presence of co-factors or inhibitors that modulate enzyme activity during metabolic processes.

Mechanism of Action

Detailed Mechanism

The mechanism by which 2-hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine exerts its effects involves several key steps:

  1. Metabolic Activation: As previously described, PhIP is metabolically activated by cytochrome P450 enzymes leading to the formation of N-hydroxy derivatives.
  2. DNA Interaction: The activated metabolites can then react with DNA to form stable adducts that disrupt normal base pairing and lead to mutations during DNA replication.
  3. Cellular Effects: These mutations can initiate pathways leading to carcinogenesis by promoting cell proliferation or inhibiting apoptosis in affected cells .
Physical and Chemical Properties Analysis

Properties Overview

The physical and chemical properties of 2-hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine include:

  • Appearance: Typically presented as grey-white crystalline solids.
  • Melting Point: Reported melting point ranges from 327°C to 328°C.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Relevant Data

Analytical methods such as high-performance liquid chromatography have been employed to assess purity and concentration levels in biological samples .

Applications

Scientific Applications

The primary applications of 2-hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine are in research related to cancer biology:

  1. Carcinogenic Studies: It serves as a model compound for studying mechanisms of dietary carcinogenesis and mutagenesis.
  2. Biomarker Development: Research into urinary excretion patterns of metabolites like 5-hydroxy-phip suggests potential use as biomarkers for exposure assessment in epidemiological studies.
  3. Drug Development: Understanding its mechanism may aid in developing chemopreventive strategies or therapeutic interventions targeting similar pathways in cancer .
Metabolic Activation and Bioactivation Pathways

Enzymatic N-Hydroxylation by Cytochrome P450 Isoforms

Role of CYP1A2 in Primary Metabolic Activation

The metabolic activation of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) to its genotoxic proximal metabolite, 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP), is predominantly mediated by hepatic cytochrome P450 1A2 (CYP1A2). This phase I oxidation reaction is the critical first step enabling subsequent DNA adduct formation. Human studies demonstrate that CYP1A2 activity exhibits up to 40-fold interindividual variation due to genetic polymorphisms and inducers like smoking or dietary components [2] [7]. Crucially, the urinary excretion of N²-(β-1-glucosiduronyl)-2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (the major detoxified metabolite of N-OH-PhIP) shows a significant correlation (r = 0.25, P = 0.05) with CYP1A2 activity levels in humans, confirming its central role in N-hydroxylation [2]. Individuals with high CYP1A2 activity ("rapid oxidizers") produce substantially higher levels of N-OH-PhIP, increasing susceptibility to DNA damage upon exposure to PhIP from cooked meats [6] [7].

Contribution of Extrahepatic CYP1A1 and CYP1B1 in Tissue-Specific Activation

While hepatic CYP1A2 dominates systemic activation, extrahepatic tissues utilize alternative P450 isoforms for local bioactivation. CYP1A1 and CYP1B1 are expressed in mammary, prostate, and intestinal tissues and contribute significantly to tissue-specific genotoxicity. In human mammary epithelial cells, CYP1B1 catalyzes N-OH-PhIP formation, enabling localized DNA adduction [4]. Similarly, studies using human TP53 knock-in (Hupki) mouse embryo fibroblasts confirm that N-OH-PhIP exposure induces TP53 mutations predominantly at G:C base pairs (58% G>T/C>A transversions), mirroring mutational signatures found in human breast and colorectal tumors [5]. This extrahepatic activation is critical for organs with lower systemic exposure but high dietary carcinogen contact, such as the colon. Cell line studies (Caco-2, human adipocytes) show variable basal expression: Caco-2 cells exhibit high CYP1A1 expression (p = 0.001 vs. adipocytes), facilitating intestinal activation [3].

Phase II Esterification Mechanisms

N-Acetyltransferase (NAT)-Dependent O-Acetylation

Following N-hydroxylation, N-OH-PhIP undergoes O-acetylation primarily via N-acetyltransferase 2 (NAT2), generating the highly reactive ester N-acetoxy-PhIP. This metabolite spontaneously decomposes to form nitrenium ions that covalently bind DNA, primarily forming N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP) adducts [1] [6]. Human cytosolic incubations with acetyl coenzyme A yield 30 fmol/μg DNA adducts, detectable via ³²P-postlabeling [1]. NAT2 exhibits genetic polymorphism, dividing populations into rapid, intermediate, and slow acetylator phenotypes. Rapid acetylators exhibit enhanced DNA adduct formation in prostate and mammary tissues [6]. Notably, human mammary gland cytosol activates N-OH-PhIP via NAT-dependent pathways, but with significant interindividual variability linked to NAT2 genotype [4].

Sulfotransferase (SULT)-Mediated Sulfation Pathways

Sulfotransferases (SULTs), particularly SULT1A1, represent the most efficient phase II activation pathway for N-OH-PhIP. In hepatic and extrahepatic tissues, SULTs utilize 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to form sulfate esters of N-OH-PhIP. These esters are highly unstable and degrade rapidly to DNA-binding species. Mouse liver cytosol supplemented with PAPS generates 594 fmol/μg DNA adducts—20-fold higher than acetylation pathways [1]. Human mammary gland cytosols also activate N-OH-PhIP via SULT1A1, with activity varying between individuals [4]. SULT-mediated activation is critical in tissues like the prostate, where LNCaP cells treated with N-OH-PhIP show cytotoxicity linked to sulfonation [6]. The efficiency of this pathway underscores its dominant role in genotoxicity.

Table 1: Phase II Esterification Pathways of N-OH-PhIP

EnzymeCofactorDNA Adduct YieldTissue SpecificityKey References
SULT1A1PAPS594 fmol/μg DNALiver, Mammary gland, Prostate [1] [4]
NAT2Acetyl-CoA30 fmol/μg DNAColon, Mammary gland [1] [6]
Prostaglandin H SynthaseArachidonic acidVariableMammary epithelium [4]
tRNA Synthetase/KinaseATPVariableMammary gland [4]

Comparative Metabolic Profiling Across Species

Rodent vs. Human Metabolic Divergence in N-OH-PhIP Processing

Significant species differences exist in N-OH-PhIP metabolism. Rats exhibit higher NAT2-mediated O-acetylation in the liver, whereas humans rely more heavily on hepatic SULT activity [1] [6]. Detoxification pathways also differ: humans extensively glucuronidate N-OH-PhIP via UGT1A1, excreting 20.2 ± 8.0% of a PhIP dose as the N²-glucuronide conjugate in 0–12 h urine. Rats, conversely, show lower glucuronidation capacity but higher glutathione conjugation [2] [8]. Extrahepatic activation varies notably; human prostate (LNCaP cells) activates N-OH-PhIP primarily via SULTs, whereas rodent prostate utilizes both NATs and SULTs [6]. These differences complicate extrapolation of carcinogenicity data from rodents to humans, particularly for organs like the prostate and mammary gland.

Polymorphic Variations in NAT2 and CYP1A2 Affecting Bioactivation Efficiency

Genetic polymorphisms in CYP1A2 and NAT2 genes significantly modify cancer risk from PhIP exposure. CYP1A2 polymorphisms (e.g., CYP1A2 1F) alter inducibility and activity, creating "rapid" or "slow" N-oxidizers [7]. Similarly, NAT2 acetylator status impacts O-acetylation efficiency:

  • Rapid acetylators: Elevated DNA adduct formation in colon and breast tissues [6]
  • Slow acetylators: Reduced adduct formation but potentially compromised detoxification [2]

Table 2: Impact of Polymorphisms on N-OH-PhIP Metabolic Activation

GeneVariantPhenotypeBiological ConsequenceKey References
CYP1A2CYP1A2 1F (rs762551)Rapid N-oxidizerIncreased N-OH-PhIP generation; associated with colorectal cancer risk [2] [7]
NAT2NAT2 4/ *4 (wild-type)Rapid acetylatorHigher O-acetylation efficiency; increased prostate/breast DNA adducts [2] [6]
NAT2NAT2 5B, 6A, *7BSlow acetylatorReduced O-acetylation; reliance on alternative pathways (SULT/UGT) [2] [6]

Human studies show no direct correlation between urinary N-OH-PhIP glucuronide excretion and NAT2 status (P > 0.05), indicating glucuronidation compensates for reduced acetylation in slow acetylators [2]. This polymorphic interplay dictates individual susceptibility to PhIP-induced DNA damage.

Properties

CAS Number

124489-20-9

Product Name

2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine

IUPAC Name

N-(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)hydroxylamine

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C13H12N4O/c1-17-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(17)16-18/h2-8,18H,1H3,(H,14,15,16)

InChI Key

DCVWQAGUQFBCTF-UHFFFAOYSA-N

SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NO

Solubility

Soluble in DMSO

Synonyms

2-hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine
2-hydroxyamino-PhIP
N-hydroxy-PHIP
N-OH-PhIP

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NO

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